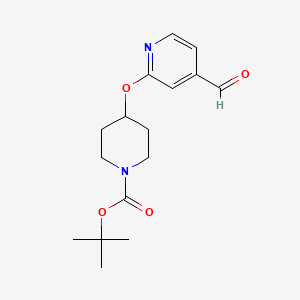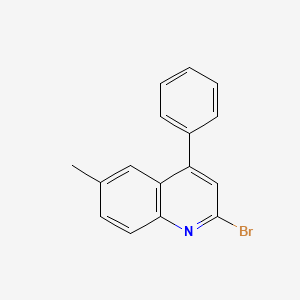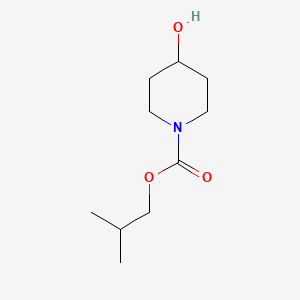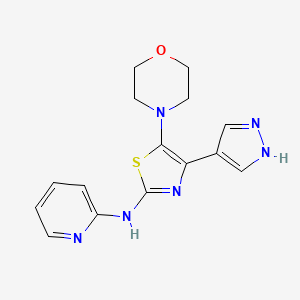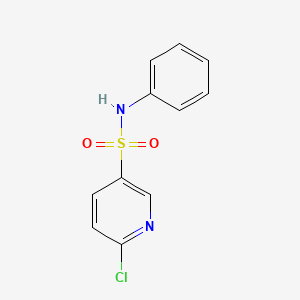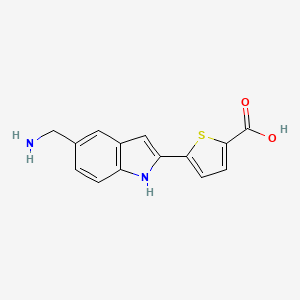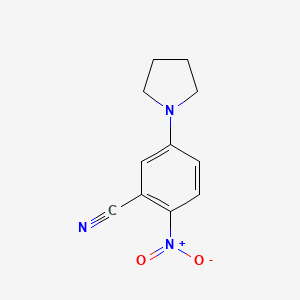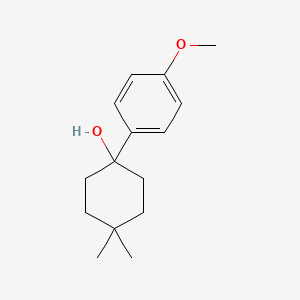
1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is an organic compound characterized by a cyclohexanol ring substituted with a 4-methoxyphenyl group and two methyl groups at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol typically involves the reaction of 4-methoxybenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), sulfonates, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, or other biological processes.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-4-methylcyclohexanol: Similar structure but with one less methyl group.
4-Methoxyphenylcyclohexanol: Lacks the dimethyl substitution on the cyclohexanol ring.
4-Methoxyphenylcyclohexanone: Ketone analog of the compound.
Uniqueness: 1-(4-Methoxyphenyl)-4,4-dimethylcyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-14(2)8-10-15(16,11-9-14)12-4-6-13(17-3)7-5-12/h4-7,16H,8-11H2,1-3H3 |
Clé InChI |
BYQXXCDJQFOONC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(C2=CC=C(C=C2)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)
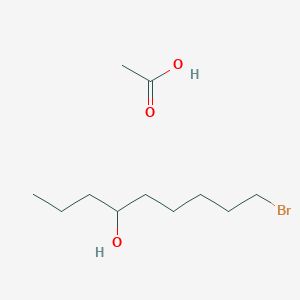
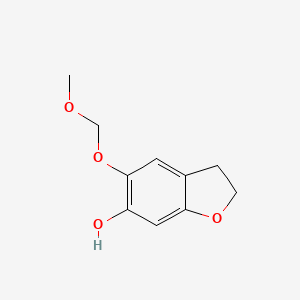
![Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate](/img/structure/B13869294.png)
